molecular formula C25H23N3O3S2 B2920325 N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide CAS No. 313549-98-3

N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2920325
CAS No.: 313549-98-3
M. Wt: 477.6
InChI Key: HSAKTFGUEUORGJ-UHFFFAOYSA-N
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Description

N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a naphthalene ring, a thiazole ring, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as cell growth inhibition or apoptosis induction. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-yl) phenazine-1-carboxamide
  • N-(cyano(naphthalen-1-yl)methyl)benzamide
  • N-naphthalen-1-yl-3-nitro-benzamide

Uniqueness

N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. Its thiazole ring, in particular, contributes to its reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c29-24(19-11-13-20(14-12-19)33(30,31)28-15-4-1-5-16-28)27-25-26-23(17-32-25)22-10-6-8-18-7-2-3-9-21(18)22/h2-3,6-14,17H,1,4-5,15-16H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAKTFGUEUORGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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